molecular formula C17H15BrN2O2 B11304764 4-(3-Bromophenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

4-(3-Bromophenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11304764
M. Wt: 359.2 g/mol
InChI Key: FDFDKTQIFONXDF-UHFFFAOYSA-N
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Description

4-(3-BROMOPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl group, and an oxazoloquinoline core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BROMOPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid is coupled with the quinoline derivative in the presence of a palladium catalyst.

    Formation of the Oxazolo Ring: The oxazolo ring can be formed through a cyclization reaction involving the quinoline derivative and an appropriate oxazoline precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-BROMOPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the quinoline core, leading to the formation of dihydroquinoline derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(3-BROMOPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(3-BROMOPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached.

    Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline core, offering different biological activities.

    Quinazolinones: These compounds have a quinazoline core and are known for their diverse pharmacological activities.

Uniqueness

4-(3-BROMOPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15BrN2O2

Molecular Weight

359.2 g/mol

IUPAC Name

4-(3-bromophenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C17H15BrN2O2/c1-9-14-15(10-4-2-5-11(18)8-10)16-12(6-3-7-13(16)21)19-17(14)22-20-9/h2,4-5,8,15,19H,3,6-7H2,1H3

InChI Key

FDFDKTQIFONXDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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